5-Methoxy-6-nitro-1H-indole chemical properties
5-Methoxy-6-nitro-1H-indole chemical properties
An In-Depth Technical Guide to the Chemical Properties of 5-Methoxy-6-nitro-1H-indole
Prepared by: Gemini, Senior Application Scientist
Introduction
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and versatile reactivity make it a privileged structure in drug discovery. This guide focuses on a specific, functionalized derivative: 5-Methoxy-6-nitro-1H-indole . The presence of both a potent electron-donating group (methoxy at C5) and a strong electron-withdrawing group (nitro at C6) on the benzene portion of the indole ring creates a molecule with a highly polarized electronic profile. This unique substitution pattern suggests distinct reactivity and makes it a valuable intermediate for synthesizing complex target molecules.
This document serves as a technical resource for researchers, chemists, and drug development professionals. It provides a comprehensive analysis of the molecule's physicochemical properties, a proposed synthetic pathway grounded in established chemical principles, an exploration of its predicted reactivity, and a discussion of its potential applications. The insights herein are synthesized from foundational organic chemistry principles and data from closely related analogues, providing a robust framework for laboratory investigation.
Molecular Structure and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is a prerequisite for its successful application in synthesis and development.
Chemical Identity
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IUPAC Name: 5-Methoxy-6-nitro-1H-indole
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Molecular Formula: C₉H₈N₂O₃
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Molecular Weight: 192.17 g/mol
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CAS Number: Not assigned (as of the latest data). Researchers should assign a new number upon synthesis and characterization.
Structure:
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties. It must be emphasized that these are theoretical values; experimental determination is essential for validation.
| Property | Predicted Value / Characteristic | Rationale and Field Insight |
| Appearance | Yellow to orange crystalline solid | The nitro-aromatic system typically imparts color. High crystallinity is expected due to strong intermolecular dipole-dipole interactions and potential hydrogen bonding. |
| Melting Point | >150 °C (decomposes) | The planar indole structure, strong nitro group dipole, and potential for N-H···O hydrogen bonding suggest a high lattice energy, requiring significant thermal energy to melt. Nitroaromatics can be thermally unstable. |
| Solubility | Soluble in polar aprotic solvents (DMF, DMSO, Acetone). Low solubility in non-polar solvents (Hexane) and water. | The polar nitro group and hydrogen-bonding N-H group necessitate polar solvents for effective solvation. The parent compound, 5-methoxyindole, is a crystalline powder, and the addition of the polar nitro group will further influence its solubility profile.[1] |
| pKa (N-H) | ~15-16 | The indole N-H pKa is typically around 17. The strong electron-withdrawing nitro group will increase the acidity (lower the pKa) of the N-H proton compared to unsubstituted indole. |
Spectroscopic and Analytical Characterization
Validation of the synthesis of 5-Methoxy-6-nitro-1H-indole requires a multi-faceted analytical approach. The expected spectral signatures are detailed below, providing a benchmark for experimental verification.
| Technique | Predicted Spectral Features | Mechanistic Interpretation |
| ¹H NMR | δ ~10.0-11.0 ppm (br s, 1H): N-H proton.δ ~8.0-8.5 ppm (s, 1H): H7 proton.δ ~7.5-7.8 ppm (t, 1H): H2 proton.δ ~7.2-7.4 ppm (s, 1H): H4 proton.δ ~6.5-6.7 ppm (t, 1H): H3 proton.δ ~4.0 ppm (s, 3H): Methoxy (-OCH₃) protons. | The N-H proton is deshielded and often broad. The H7 proton is significantly deshielded (downfield shift) due to the anisotropic effect of the adjacent C6-nitro group. The H4 proton is ortho to the electron-donating methoxy group and will be relatively upfield compared to H7. The protons on the pyrrole ring (H2, H3) will show characteristic coupling. |
| ¹³C NMR | δ ~155-160 ppm: C5 (attached to -OCH₃).δ ~140-145 ppm: C6 (attached to -NO₂).δ ~125-135 ppm: Quaternary carbons (C3a, C7a).δ ~100-125 ppm: Aromatic CH carbons (C2, C4, C7).δ ~100-105 ppm: C3.δ ~56 ppm: Methoxy carbon (-OCH₃). | The carbon atoms directly attached to the heteroatoms (C5-O and C6-N) will be the most downfield-shifted in the benzene portion of the ring. The electron-rich C3 carbon of the indole nucleus will appear relatively upfield. Spectral data for the parent 5-methoxyindole can serve as a reference point for assignments.[2][3] |
| IR Spectroscopy | ~3400 cm⁻¹ (sharp): N-H stretch.~1520 cm⁻¹ (strong) & ~1340 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the nitro group.~1250 cm⁻¹ (strong): C-O stretch of the aryl ether.~3100-3000 cm⁻¹: Aromatic C-H stretch. | The presence of a sharp N-H band and two very strong bands for the nitro group are the most definitive diagnostic peaks. These signals provide unambiguous evidence of the key functional groups. |
| Mass Spec (EI) | [M]⁺ at m/z = 192.17: Molecular ion peak.[M-NO₂]⁺ at m/z = 146: Loss of the nitro group.[M-CH₃]⁺ at m/z = 177: Loss of a methyl radical from the methoxy group. | High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within ±5 ppm of the calculated value (C₉H₈N₂O₃). The fragmentation pattern provides structural confirmation. |
Synthesis and Purification
The most logical and efficient synthesis of 5-Methoxy-6-nitro-1H-indole involves the direct electrophilic nitration of the commercially available precursor, 5-methoxy-1H-indole.
Retrosynthetic Rationale
The strategy hinges on the powerful ortho-, para-directing effect of the C5-methoxy group. The methoxy group strongly activates the aromatic ring towards electrophilic substitution. The primary positions for attack are C4 (ortho) and C6 (para). While some C4-nitration may occur, the C6 position is sterically less hindered and electronically favored, making it the expected major product.
Experimental Protocol: Electrophilic Nitration
This protocol is a self-validating system. The success of each step is confirmed by the analytical methods described in Section 2 before proceeding.
Step 1: Dissolution and Cooling
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In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 5-methoxy-1H-indole (1.0 eq) in concentrated sulfuric acid.
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Cool the mixture to 0 °C in an ice-salt bath with gentle stirring.
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Causality: Using sulfuric acid as the solvent ensures the indole is protonated, which can help moderate the reaction. The low temperature is critical to control the exothermicity of the nitration and minimize the formation of undesired byproducts and oxidative decomposition.
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Step 2: Preparation and Addition of Nitrating Agent
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In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
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Add this nitrating mixture dropwise to the solution of 5-methoxy-1H-indole over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
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Causality: The combination of nitric and sulfuric acids generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. A slight excess of the nitrating agent ensures complete conversion of the starting material. Slow, controlled addition is paramount for safety and selectivity.
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Step 3: Reaction and Quenching
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After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.
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Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
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The crude product should precipitate as a solid.
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Causality: Pouring the acidic mixture onto ice serves two purposes: it quenches the reaction by diluting the acid and hydrolyzing any remaining nitrating agent, and it precipitates the organic product, which has low solubility in the resulting aqueous acidic medium.
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Step 4: Isolation and Purification
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Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
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Dry the crude product under vacuum.
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Purify the crude solid by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.
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Causality: Column chromatography is essential to separate the desired 6-nitro isomer from any potential 4-nitro or dinitro byproducts. The choice of solvent for recrystallization depends on the experimentally determined solubility of the crude product.
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Synthesis Workflow Diagram
Caption: Synthetic workflow for 5-Methoxy-6-nitro-1H-indole.
Chemical Reactivity and Mechanistic Insights
The reactivity of 5-Methoxy-6-nitro-1H-indole is governed by the electronic tug-of-war between the C5-methoxy and C6-nitro groups.
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Electron-Donating Group (EDG): The C5-methoxy group is a strong activating group that donates electron density to the ring via resonance (+R effect), particularly at the C4 and C6 positions.
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Electron-Withdrawing Group (EWG): The C6-nitro group is a powerful deactivating group that withdraws electron density from the ring via both resonance (-R effect) and induction (-I effect).
Reactivity Towards Electrophiles
The indole nucleus is inherently electron-rich and reactive towards electrophiles, with the C3 position being the most nucleophilic. In this substituted system, the overall electron density of the benzene ring is significantly reduced by the nitro group, making further electrophilic aromatic substitution on this ring challenging. The C3 position of the pyrrole ring remains the most probable site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction). The reactivity at C3 is a hallmark of the indole core, a principle that holds even with strong deactivation on the benzo moiety.[4]
Reactivity Towards Nucleophiles
The presence of the N-methoxy group in the related compound 1-methoxy-6-nitroindole-3-carbaldehyde has been shown to make the C2 position susceptible to nucleophilic substitution.[5] While our target molecule has a free N-H, the strong electron-withdrawing nature of the C6-nitro group could potentially activate the C7 position towards nucleophilic aromatic substitution (SₙAr) under harsh conditions (e.g., strong base, high temperature), though this is less common than reactions on the pyrrole ring.
Reduction of the Nitro Group
A key and highly valuable transformation is the reduction of the nitro group to an amine (5-Methoxy-6-amino-1H-indole). This opens up a vast chemical space for further derivatization, such as diazotization, acylation, or sulfonylation.
Standard Protocol: Catalytic Hydrogenation
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Dissolve 5-Methoxy-6-nitro-1H-indole in methanol or ethanol.
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Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).
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Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature.
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Monitor the reaction by TLC until completion.
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Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the desired amine.
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Trustworthiness: This is a standard, high-yielding, and clean reaction. The primary validation is the disappearance of the nitro group's characteristic IR stretches and the appearance of N-H stretching bands for the new primary amine (~3300-3500 cm⁻¹, two bands).
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Electronic Effects Diagram
Caption: Summary of substituent electronic effects.
Applications in Research and Drug Discovery
While 5-Methoxy-6-nitro-1H-indole is not a final drug product, it is a highly valuable intermediate. Its utility stems from the strategic placement of its functional groups.
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Intermediate for Bioactive Molecules: The indole core is prevalent in compounds targeting a range of diseases. Methoxy-substituted indoles, in particular, are precursors to therapies for CNS disorders, infectious diseases, and cancer.[6]
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Precursor to Anticancer Agents: Substituted 5-nitroindoles have been investigated as binders of G-quadruplex DNA, a non-canonical DNA structure found in the promoter regions of oncogenes like c-Myc.[4][7] The stabilization of these structures can lead to the downregulation of oncogene expression. 5-Methoxy-6-nitro-1H-indole is a prime candidate for derivatization to explore this therapeutic strategy.
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Scaffold for Chemical Libraries: The reduction of the nitro group to an amine provides a reactive handle for combinatorial chemistry. This allows for the rapid generation of a library of diverse 6-substituted-5-methoxyindole derivatives for screening against various biological targets.
Safety and Handling
As with any laboratory chemical, proper safety protocols must be strictly followed.
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Hazard Class: Based on related structures like 5-methoxyindole and general nitroaromatics, this compound should be treated as an irritant.[2]
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GHS Warnings (Predicted):
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Handling:
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Work in a well-ventilated fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
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Avoid inhalation of dust and contact with skin and eyes.
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Nitroaromatic compounds can be energetic and may be thermally sensitive. Avoid excessive heat and mechanical shock.
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References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 5-Methoxyindole Synthesis: Key Considerations for Chemical Manufacturers.
- Benchchem (n.d.). A Comparative Analysis of the Reactivity of 5-Nitro- vs. 6-Nitro-1H-indazole-3-carbaldehyde.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Applications of 5-Methoxy-3-Indolecarboxylic Acid in Drug Discovery.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry Behind 5-Methoxyindole (CAS 1006-94-6): Properties and Synthetic Applications.
- Benchchem (n.d.). 5,6-dimethoxy-3-methyl-1H-indole.
- Kumar, V., et al. (n.d.). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity.
- PubChem (n.d.). 5-Methoxyindole. National Center for Biotechnology Information.
- Tominaga, Y., et al. (n.d.). Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block.
- ResearchGate (n.d.). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
- S. A. Rhyman, et al. (n.d.). Synthesis, Reactivity and Biological Properties of Methoxy-Activated Indoles.
- ResearchGate (n.d.). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities.
- PubChem (n.d.). 6-Methoxy-1H-indole. National Center for Biotechnology Information.
- Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd.
- NIST (n.d.). 1H-Indole, 5-methoxy-. NIST WebBook.
- ChemicalBook (n.d.). 5-Methoxyindole(1006-94-6) 13C NMR spectrum.
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